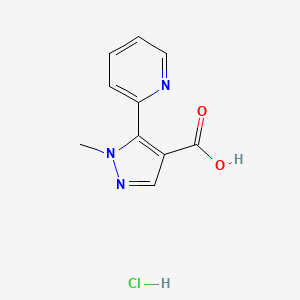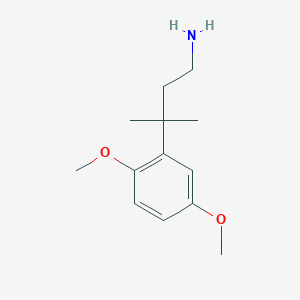
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group attached to a butan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine precursor under specific conditions. One common method involves the use of reductive amination, where the aldehyde group of 2,5-dimethoxybenzaldehyde is reduced in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by the addition of the amine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
科学研究应用
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific receptor and the context of its use .
相似化合物的比较
Similar Compounds
3-(2,5-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but differs in the backbone structure.
2,5-Dimethoxyphenethylamine: Similar in structure but lacks the butan-1-amine backbone.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom in addition to the dimethoxyphenyl group.
Uniqueness
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of the dimethoxyphenyl group and the butan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-13(2,7-8-14)11-9-10(15-3)5-6-12(11)16-4/h5-6,9H,7-8,14H2,1-4H3 |
InChI 键 |
PHLTWQJZYHRHQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


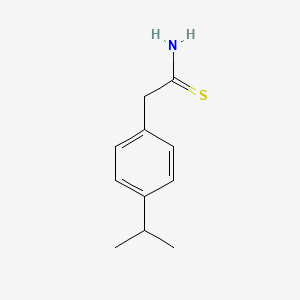

![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
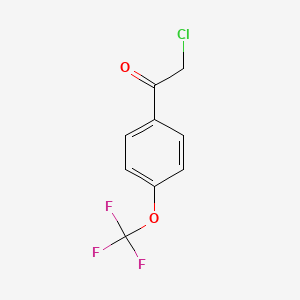
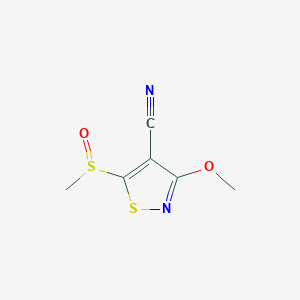
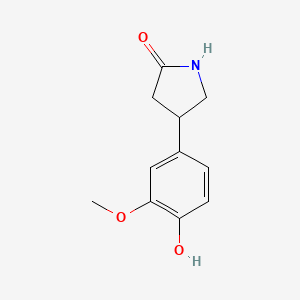


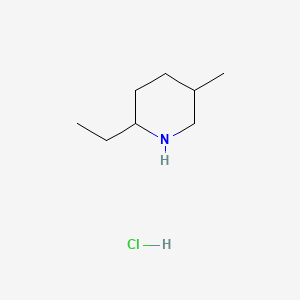
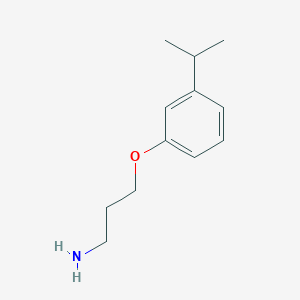
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

